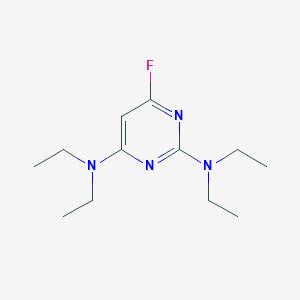

2,4-Bis(diethylamino)-6-fluoro-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Bis(diethylamino)-6-fluoro-pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. The presence of diethylamino groups and a fluorine atom in this compound makes it unique and potentially useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine typically involves the reaction of 2,4-dichloro-6-fluoropyrimidine with diethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of chlorine atoms with diethylamino groups. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

Oxidation and Reduction: The diethylamino groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or a reactant.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidized derivatives of the diethylamino groups.

Reduction Products: Reduced forms of the pyrimidine ring or the diethylamino groups.

Wissenschaftliche Forschungsanwendungen

2,4-Bis(diethylamino)-6-fluoro-pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2,4-Bis(diethylamino)-6-fluoro-pyrimidine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

2,4-Bis(dimethylamino)-6-fluoro-pyrimidine: Similar structure but with dimethylamino groups instead of diethylamino groups.

2,4-Diamino-6-fluoro-pyrimidine: Contains amino groups instead of diethylamino groups.

2,4-Bis(diethylamino)-5-fluoro-pyrimidine: Fluorine atom at a different position on the pyrimidine ring.

Uniqueness: 2,4-Bis(diethylamino)-6-fluoro-pyrimidine is unique due to the presence of both diethylamino groups and a fluorine atom, which confer distinct electronic and steric properties. These features make it versatile for various applications, from chemical synthesis to potential pharmaceutical uses.

Biologische Aktivität

2,4-Bis(diethylamino)-6-fluoro-pyrimidine (CAS No. 1648-44-8) is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of substances known for their roles in the development of pharmaceuticals, particularly in antiviral and anticancer therapies. The unique properties imparted by the fluorine atom in the pyrimidine ring contribute to its biological activity and pharmacokinetic profile.

Chemical Structure

The molecular formula of this compound is C₁₂H₂₁F N₄. Its structure features a pyrimidine ring with two diethylamino groups at positions 2 and 4, and a fluorine atom at position 6. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound is believed to interact with specific enzymes and receptors, potentially inhibiting key processes involved in cell proliferation and viral replication. For instance, similar pyrimidine derivatives have been shown to inhibit nitric oxide (NO) production in immune cells, suggesting an anti-inflammatory mechanism .

Antiviral Properties

Research indicates that compounds within the same class as this compound exhibit antiviral activity by preventing the maturation of viral particles. This is achieved through the inhibition of viral protein assembly into new virions . Such mechanisms make these compounds promising candidates for further development as antiviral agents.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Pyrimidine derivatives have been shown to interfere with nucleic acid synthesis and cellular signaling pathways critical for tumor growth. For example, studies have demonstrated that certain substituted pyrimidines can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Inhibition of NO Production : A study involving 5-substituted 2-amino-4,6-dichloropyrimidines reported significant inhibition of NO production in mouse peritoneal cells, with IC₅₀ values ranging from 2 μM to 36 μM depending on the substituent . This suggests that modifications similar to those seen in this compound could yield comparable or enhanced effects.

- Antiviral Mechanisms : Another investigation highlighted that certain pyrimidines could disrupt viral replication cycles by targeting specific viral proteins essential for assembly . This reinforces the potential utility of this compound in antiviral drug development.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁F N₄ |

| CAS Number | 1648-44-8 |

| Antiviral Activity | Inhibits viral protein assembly |

| Anticancer Activity | Induces apoptosis |

| IC₅₀ (NO production) | Ranges from 2 μM to 36 μM |

Eigenschaften

IUPAC Name |

2-N,2-N,4-N,4-N-tetraethyl-6-fluoropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZKLEHYAYNQOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)N(CC)CC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628577 |

Source

|

| Record name | N~2~,N~2~,N~4~,N~4~-Tetraethyl-6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648-44-8 |

Source

|

| Record name | N~2~,N~2~,N~4~,N~4~-Tetraethyl-6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.